3-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-2,6-7,9-10H,3-5,8,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWFOQIKVTZEPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. The industrial production of this compound often involves bulk custom synthesis, ensuring high purity and yield .
Chemical Reactions Analysis
3-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it exhibits potential therapeutic properties, making it a candidate for drug development. Additionally, it has applications in environmental research, where it can be used to study the effects of various pollutants.
Mechanism of Action
The mechanism of action of 3-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
| Compound Name | Molecular Formula | Substituents/Modifications | Key Differences vs. Target Compound | Potential Biological Relevance | Evidence ID |
|---|---|---|---|---|---|
| 4-(1H-1,3-Benzodiazol-2-ylsulfanyl)cyclohexan-1-amine | C₁₃H₁₇N₃S | Sulfanyl (-S-) group at position 4 | Increased molecular weight (247.36 g/mol) due to sulfur; altered electronic properties | Enhanced metabolic stability (hypothetical) | |
| 1-(1H-1,3-Benzodiazol-2-yl)ethan-1-amine dihydrochloride | C₉H₁₁N₃·2HCl | Ethanamine backbone (no cyclohexane) | Reduced conformational rigidity; higher solubility (salt form) | Possible CNS activity due to smaller size | |
| (1-Ethyl-1H-1,3-benzodiazol-2-yl)methylamine | C₁₁H₁₅N₃ | Ethyl group on benzimidazole; methylated amine | Reduced steric bulk; modified lipophilicity | Improved membrane permeability | |
| 3-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-1,3-oxazolidin-2-one | C₁₂H₁₃N₃O₂ | Oxazolidinone ring fused to benzimidazole | Heterocyclic diversity (oxazolidinone); possible antimicrobial activity | Antimicrobial/antibiotic applications | |
| 2-(1H-1,3-Benzodiazol-2-yl)phenol (Compound 1b) | C₁₂H₉N₂O | Phenolic hydroxyl group | Antioxidant functionality (radical scavenging) | Antioxidant drug leads |
Physicochemical and Pharmacokinetic Insights
- Metabolic Stability : Sulfanyl-substituted analogs () may exhibit slower oxidation rates due to sulfur’s electron-withdrawing effects, whereas the target compound’s cyclohexylamine could undergo hepatic N-dealkylation.
- Bioactivity: Phenolic derivatives () show antioxidant activity, while oxazolidinone-containing analogs () are linked to antimicrobial effects. The target compound’s lack of polar groups suggests a different mechanism, possibly kinase inhibition or receptor modulation.
Computational and Experimental Insights
Biological Activity
3-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C13H16N2
- Molecular Weight : 216.28 g/mol
- CAS Number : [specific CAS number not provided in search results]
Research indicates that this compound may interact with various biological targets, including protein-protein interactions (PPIs) and specific enzymes. Its activity is believed to stem from its ability to inhibit certain pathways, particularly those involving STAT3 (Signal Transducer and Activator of Transcription 3), which plays a crucial role in cell signaling and cancer progression.
Inhibition of Protein–Protein Interactions
A study highlighted the potential of benzodiazole derivatives, including compounds similar to this compound, to inhibit STAT3. The compound exhibited an IC50 value indicating effective inhibition at micromolar concentrations. For instance, the IC50 for a related compound was reported as 15.8 ± 0.6 µM against STAT3, suggesting that structural analogs may have comparable activities .
Cytotoxicity and Selectivity
The selectivity of compounds in this class for specific targets is crucial for therapeutic applications. In studies involving various derivatives, it was observed that modifications to the benzodiazole ring could enhance or diminish inhibitory effects on STAT3 without significantly affecting toxicity profiles .
Case Study 1: STAT3 Inhibition
A detailed investigation into the inhibition of STAT3 by benzodiazole derivatives revealed that certain modifications led to improved binding affinity and selectivity. For example, compounds with bulky substituents were less effective, indicating that steric factors play a significant role in their inhibitory capacity .
Case Study 2: Interaction with Cysteine Residues
Mass spectrometry studies demonstrated that the interaction of these compounds with cysteine residues around the SH2 domain of STAT3 is critical for their inhibitory action. Mutations in these residues conferred resistance to inhibition, underscoring the importance of this interaction in therapeutic efficacy .
Data Summary
| Compound | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | STAT3 | TBD | Inhibition of protein-protein interactions |
| Related Benzodiazole Derivative | STAT3 | 15.8 ± 0.6 | Direct interaction with cysteine residues |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine?
- Methodological Answer : Synthesis typically involves cyclocondensation of benzodiazole precursors (e.g., 4-bromo-1-methyl-1H-1,3-benzodiazol-2-amine) with cyclohexanamine derivatives. Key steps include:
- Step 1 : Functionalization of the benzodiazole core via halogenation or alkylation (e.g., bromination at the 4-position) .
- Step 2 : Coupling with cyclohexanamine under catalytic conditions (e.g., palladium catalysts for cross-coupling) .
- Step 3 : Purification via column chromatography and characterization by NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer : Structural elucidation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., cyclohexyl protons at δ 1.5–2.5 ppm; benzodiazole aromatic protons at δ 7.0–8.5 ppm) .
- X-ray Crystallography : Resolves spatial arrangement, highlighting dihedral angles between the benzodiazole and cyclohexane rings .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for the amine) .
Q. What are the primary physicochemical properties relevant to its reactivity?
- Methodological Answer : Key properties include:
- Solubility : Poor in aqueous media but soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the hydrophobic cyclohexane and aromatic benzodiazole moieties .
- pKa : The amine group (pKa ~9–10) influences protonation states under biological conditions .
- Thermal Stability : Decomposes above 200°C, as observed via thermogravimetric analysis (TGA) .
Advanced Research Questions
Q. How can mechanistic studies elucidate its interactions with biological targets?
- Methodological Answer :
- Enzyme Assays : Test inhibition of acetylcholinesterase or monoamine oxidases via spectrophotometric assays (e.g., Ellman’s method for thiol detection) .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) to receptors like serotonin transporters .
- Molecular Dynamics Simulations : Model interactions using the compound’s InChI/SMILES structure to predict binding poses in active sites .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Reproducibility : Validate activity across multiple cell lines (e.g., HEK-293 vs. HeLa) to rule out cell-specific effects .
- Metabolic Stability Testing : Use liver microsomes to assess if rapid metabolism explains inconsistent in vivo/in vitro results .
- Structural Analog Comparison : Compare with derivatives (e.g., 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-triazol-5-amine) to isolate pharmacophores .
Q. How can synthetic yields be optimized for scaled-up production?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂ vs. NiCl₂ for cross-coupling efficiency .
- Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve green metrics .
- Flow Chemistry : Continuous-flow reactors enhance reproducibility and reduce reaction times .
Q. What computational tools predict structure-activity relationships (SAR)?
- Methodological Answer :
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate with antimicrobial IC₅₀ values .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox reactivity .
- ADMET Prediction : Tools like SwissADME evaluate bioavailability and toxicity risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
